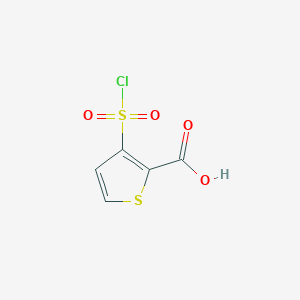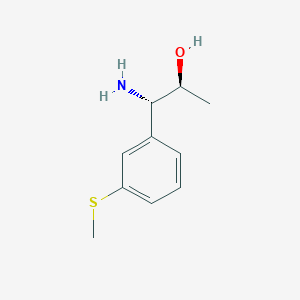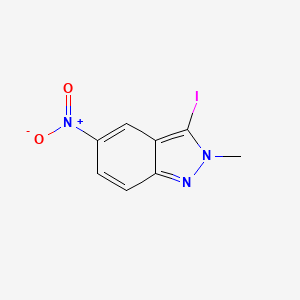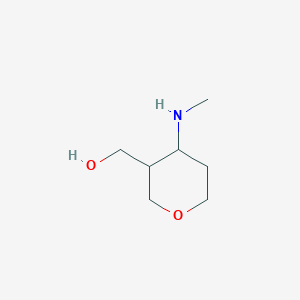
3-(Chlorosulfonyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H3ClO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity due to the presence of both a chlorosulfonyl group and a carboxylic acid group, making it valuable in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid typically involves the chlorosulfonation of thiophene-2-carboxylic acid. The reaction is carried out by treating thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C4H3COOH+ClSO3H→C4H2ClSO3COOH+H2O
This reaction requires careful temperature control and anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction Reactions: Products include thiophene-2-carboxylic acid and its derivatives.
Oxidation Reactions: Products include thiophene-2-sulfonic acid and related compounds.
Aplicaciones Científicas De Investigación
3-(Chlorosulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonyl thiol linkages. These modifications can alter the properties and functions of the target molecules, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Carbomethoxy-3-thiophenesulfonyl chloride
- Methyl 3-chlorosulfonyl thiophene-2-carboxylate
- Thiophene-2-carboxylic acid
Uniqueness
3-(Chlorosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on the thiophene ring. This dual functionality provides a high degree of reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3-chlorosulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWFEZXWHBORHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)



![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)



![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)


![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
